molecular formula C9H7NO2 B096537 6H-[1,3]Dioxolo[4,5-e]indole CAS No. 17367-93-0

6H-[1,3]Dioxolo[4,5-e]indole

Cat. No.: B096537
CAS No.: 17367-93-0
M. Wt: 161.16 g/mol
InChI Key: KWRKIMIEEYHFCG-UHFFFAOYSA-N
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Description

6H-[1,3]Dioxolo[4,5-e]indole is a heterocyclic compound that features a fused dioxole and indole ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6H-[1,3]Dioxolo[4,5-e]indole typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of indole derivatives with dioxole-containing reagents. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. This often includes the use of continuous flow reactors and advanced purification techniques to obtain the desired compound in large quantities .

Chemical Reactions Analysis

Types of Reactions

6H-[1,3]Dioxolo[4,5-e]indole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield dioxolo-indole oxides, while reduction can produce dioxolo-indole alcohols .

Scientific Research Applications

6H-[1,3]Dioxolo[4,5-e]indole has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 6H-[1,3]Dioxolo[4,5-e]indole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6H-[1,3]Dioxolo[4,5-e]indole is unique due to its specific ring fusion and the resulting electronic properties. This uniqueness makes it a valuable compound for various research applications, distinguishing it from other similar compounds .

Properties

IUPAC Name

6H-[1,3]dioxolo[4,5-e]indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO2/c1-2-8-9(12-5-11-8)6-3-4-10-7(1)6/h1-4,10H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWRKIMIEEYHFCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C3=C(C=C2)NC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50600094
Record name 2H,6H-[1,3]Dioxolo[4,5-e]indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50600094
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17367-93-0
Record name 2H,6H-[1,3]Dioxolo[4,5-e]indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50600094
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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